Intrinsic Sympathomimetic Activity (ISA): A Defining Partial Agonism Profile vs. ISA-Devoid Beta-Blockers
Befunolol possesses quantifiable intrinsic sympathomimetic activity (ISA), distinguishing it from beta-blockers like timolol and betaxolol, which lack this property. This partial agonism was quantified in isolated guinea pig tissues, with ISA values ranging from 0.22 to 0.28 [1]. This contrasts with carteolol, another beta-blocker with ISA, which exhibits a higher intrinsic activity [2]. The presence and specific magnitude of befunolol's ISA are critical for predicting its net physiological effect.
| Evidence Dimension | Intrinsic Sympathomimetic Activity (ISA) Magnitude |
|---|---|
| Target Compound Data | 0.22 - 0.28 (relative to full agonist isoprenaline) |
| Comparator Or Baseline | Timolol: 0.0 (no ISA); Betaxolol: 0.0 (no ISA); Carteolol: Higher ISA (qualitative, exact value not provided) |
| Quantified Difference | Befunolol possesses partial agonist activity (0.22-0.28), whereas timolol and betaxolol are devoid of ISA. Carteolol's ISA is higher. |
| Conditions | Isolated guinea pig right atria, trachea, and taenia caecum |
Why This Matters
The presence and specific level of ISA dictate the compound's utility in models where avoiding complete beta-blockade (e.g., to minimize bradycardia risk) or studying partial agonism is a scientific priority.
- [1] Takayanagi I, Koike K, et al. A beta-adrenoceptor blocking agent, befunolol as a partial agonist in isolated organs. Gen Pharmacol. 1985;16(3):269-73. doi:10.1016/0306-3623(85)90080-1 View Source
- [2] Takayanagi I, et al. Interactions of befunolol, a beta-adrenergic partial agonist, and its derivatives with high and low affinity sites in beta-adrenoceptors. View Source
